![molecular formula C7H13ClN2O3S B7812341 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate](/img/structure/B7812341.png)
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate
Overview
Description
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate is a useful research compound. Its molecular formula is C7H13ClN2O3S and its molecular weight is 240.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structures
- 4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate has been studied for its crystal and molecular structures. For instance, 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been examined through X-ray diffraction, and their equilibrium and acid-base constants have been explored (Kovalchukova et al., 2013).
Photochemical Decomposition
- The photochemical decomposition of similar compounds like sulfamethoxazole, a derivative of 4-(Aminomethyl)benzenesulfonamide, has been analyzed. This research is important in understanding the photolability of such compounds in acidic aqueous solutions and identifying primary photoproducts (Zhou & Moore, 1994).
Synthesis and Chemical Inhibition
- The synthesis of derivatives like 4-(2-substituted hydrazinyl)benzenesulfonamides and their effects on carbonic anhydrase inhibition have been studied. This research is significant for understanding the potential medical applications of these compounds (Gul et al., 2016).
Schiff Bases and Biological Potential
- Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and their biological potential have been synthesized and characterized, exploring their enzyme inhibition and antioxidant potential. This research offers insights into the therapeutic applications of these compounds (Kausar et al., 2019).
Mining the Chemical Space
- The application of 2/4-Nitrobenzenesulfonamides in solid-phase synthesis has been reviewed, highlighting their use as key intermediates in various chemical transformations. This research provides a comprehensive overview of strategies and applications in chemical synthesis (Fülöpová & Soural, 2015).
Novel Synthesis and Anticancer Activity
- Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity, offering potential insights into the development of new anticancer compounds (Fahim & Shalaby, 2019).
properties
IUPAC Name |
4-(aminomethyl)benzenesulfonamide;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH.H2O/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMPLIREMXHZKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)benzenesulfonamide hydrochloride hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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